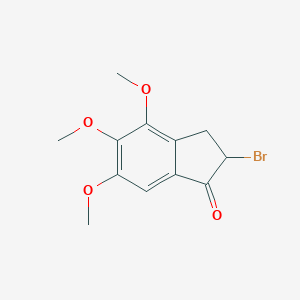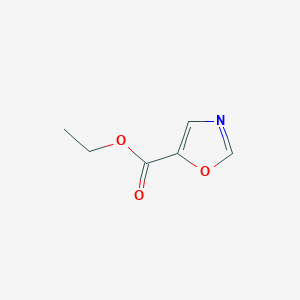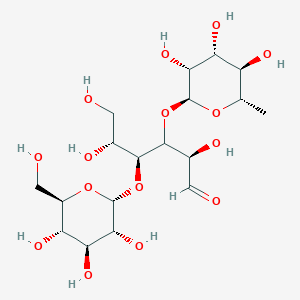
Acide 2-bromo-3,5-dinitrobenzoïque
Vue d'ensemble
Description
2-Bromo-3,5-dinitrobenzoic acid (2-BDB) is a versatile organic compound with a wide range of applications in both academic and industrial research. It is a member of the nitrobenzoic acid family and is composed of a benzene ring with two bromine atoms and three nitro groups attached. 2-BDB is an important intermediate in the synthesis of many compounds and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
Bloc de construction de la synthèse organique
Acide 2-bromo-3,5-dinitrobenzoïque : est un bloc de construction précieux en synthèse organique. Ses groupes brome et nitro en font un réactif polyvalent pour la construction de molécules complexes. Il peut subir diverses réactions chimiques, notamment des substitutions, pour introduire différents groupes fonctionnels, contribuant ainsi à la synthèse d'une large gamme de composés organiques .
Recherche en protéomique
Ce composé est utilisé en recherche en protéomique, où il sert de produit spécialisé. Il est utilisé pour la caractérisation et la modification des protéines, aidant les scientifiques à comprendre la structure et la fonction des protéines au niveau moléculaire .
Dérivation des résines
En science des matériaux, This compound est utilisé pour dériver les résines, ce qui peut modifier leurs propriétés physiques et chimiques. Cette application est cruciale pour développer de nouveaux matériaux ayant des caractéristiques spécifiques pour une utilisation industrielle .
Développement de matériaux optiques non linéaires
Le composé est utilisé dans le développement de matériaux optiques non linéaires. Ces matériaux sont essentiels pour diverses applications, notamment l'optoélectronique et la photonique, en raison de leur capacité à modifier la fréquence de la lumière .
Intermédiaire pharmaceutique
En tant qu'intermédiaire en recherche pharmaceutique, This compound contribue à la synthèse de divers médicaments. Sa structure chimique permet la création de molécules médicamenteuses ayant des effets thérapeutiques potentiels .
Chimie analytique
En chimie analytique, cet acide est utilisé comme réactif pour la détermination de certains composés. Ses groupes fortement attracteurs d'électrons renforcent sa réactivité, ce qui le rend approprié pour les analyses analytiques .
Caractérisation des matériaux
This compound : joue un rôle dans la caractérisation des matériaux. Il peut être utilisé pour étudier les propriétés mécaniques, diélectriques et optiques des matériaux, ce qui est essentiel pour la sélection des matériaux en ingénierie et en conception .
Synthèse des catalyseurs et des ligands
Enfin, il est utilisé dans la synthèse des catalyseurs et des ligands. Ceux-ci sont cruciaux pour accélérer les réactions chimiques et lier les ions métalliques, respectivement, ce qui a de larges applications dans la recherche chimique et l'industrie .
Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-3,5-dinitrobenzoic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
The mode of action of 2-Bromo-3,5-dinitrobenzoic acid is not well-documented in the literature. As a unique chemical, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular or molecular functions. The exact nature of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
Given the complexity of biological systems, it’s probable that this compound influences multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .
Result of Action
These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Bromo-3,5-dinitrobenzoic acid interacts with its targets and exerts its effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Bromo-3,5-dinitrobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by forming stable complexes that inhibit their activity . Additionally, 2-Bromo-3,5-dinitrobenzoic acid can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function.
Cellular Effects
The effects of 2-Bromo-3,5-dinitrobenzoic acid on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-3,5-dinitrobenzoic acid can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, 2-Bromo-3,5-dinitrobenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions. For instance, it can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to enzyme inhibition . Additionally, 2-Bromo-3,5-dinitrobenzoic acid can induce conformational changes in proteins, affecting their activity and stability. It also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-3,5-dinitrobenzoic acid in laboratory settings can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term exposure to 2-Bromo-3,5-dinitrobenzoic acid can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in oxidative stress and DNA damage.
Dosage Effects in Animal Models
The effects of 2-Bromo-3,5-dinitrobenzoic acid vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . For example, high doses of 2-Bromo-3,5-dinitrobenzoic acid can cause liver and kidney damage, as well as hematological abnormalities. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response. It is important to carefully control the dosage of this compound in animal studies to avoid potential toxic effects.
Metabolic Pathways
2-Bromo-3,5-dinitrobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can undergo reduction and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production. For instance, it can inhibit the activity of enzymes involved in the tricarboxylic acid cycle, leading to reduced ATP production and altered cellular energy balance.
Transport and Distribution
The transport and distribution of 2-Bromo-3,5-dinitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of 2-Bromo-3,5-dinitrobenzoic acid within cells can affect its activity and function, influencing cellular processes such as signal transduction and gene expression.
Subcellular Localization
The subcellular localization of 2-Bromo-3,5-dinitrobenzoic acid is critical for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences can direct 2-Bromo-3,5-dinitrobenzoic acid to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
2-bromo-3,5-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKJKUFARRJPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396171 | |
| Record name | 2-bromo-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116529-60-3 | |
| Record name | 2-Bromo-3,5-dinitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116529-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)

